2-(1-Bromoethyl)pyridine

Catalog No.
S1922412
CAS No.
75504-01-7
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Bromoethyl)pyridine

CAS Number

75504-01-7

Product Name

2-(1-Bromoethyl)pyridine

IUPAC Name

2-(1-bromoethyl)pyridine

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3

InChI Key

NXZNOPMZKPTBHC-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=N1)Br

Canonical SMILES

CC(C1=CC=CC=N1)Br

Synthesis of Heterocycles

2-(1-Bromoethyl)pyridine is a valuable precursor for the synthesis of heterocycles, which are molecules containing atoms other than carbon in their ring structures. Researchers can utilize the bromoethane moiety to introduce the pyridine ring at a specific location in the target heterocycle. For instance, a study describes its use in the synthesis of triazolopyridines, a class of heterocycles with potential applications in medicinal chemistry [].

Modification of Biomolecules

The reactive bromine group also allows 2-(1-Bromoethyl)pyridine to act as a linker for attaching the pyridine ring to biomolecules like peptides or proteins. This can be useful in studies aimed at understanding biological processes or developing new drugs. An example is a research article describing the use of 2-(1-Bromoethyl)pyridine in the synthesis of pyridine-conjugated morpholines, which have potential applications in medicinal chemistry [].

Other Applications

Beyond the aforementioned examples, 2-(1-Bromoethyl)pyridine may find use in various other scientific research areas, such as:

  • Catalysis: As a ligand in the design of new catalysts
  • Materials science: As a component in the development of functional materials

2-(1-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrNC_7H_8BrN and a molecular weight of approximately 186.05 g/mol. It features a pyridine ring substituted at the 2-position with a bromoethyl group. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to its ability to act as a versatile building block in the formation of more complex molecules.

There is no current information available regarding the specific mechanism of action of 2-(1-Bromoethyl)pyridine in biological systems.

  • Skin and eye irritant: The bromoethyl group can potentially irritate skin and eyes upon contact [].
  • Suspected carcinogen: Some bromoethyl compounds are suspected carcinogens. Handle with appropriate precautions [].
  • Environmental hazard: Organic bromides can be harmful to aquatic life. Proper disposal methods should be followed.
, including:

  • Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles, making it useful for synthesizing other derivatives.
  • Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The pyridine ring can be subjected to electrophilic substitution reactions, allowing for further functionalization.

Research indicates that 2-(1-Bromoethyl)pyridine may exhibit biological activity, particularly in:

  • Antimicrobial Properties: Some studies suggest that derivatives of pyridine compounds possess antimicrobial effects, although specific data on 2-(1-Bromoethyl)pyridine's activity is limited.
  • Potential as a Drug Precursor: Its structure allows it to serve as a precursor for various pharmaceutical agents.

Several synthetic routes exist for producing 2-(1-Bromoethyl)pyridine:

  • From Pyridine Derivatives: Reacting 2-pyridinemethanol with bromoethane in the presence of base.
  • Via Bromination of Ethylpyridine: Ethylpyridine can be brominated using bromine or N-bromosuccinimide under controlled conditions.
  • Using Alkylation Reactions: Employing alkyl halides with pyridine derivatives under suitable conditions yields the desired compound.

Each method varies in yield and purity, depending on reaction conditions and reagents used .

2-(1-Bromoethyl)pyridine has several notable applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Ligand Formation: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
  • Material Science: It is utilized in developing functional materials due to its reactivity.

Several compounds share structural similarities with 2-(1-Bromoethyl)pyridine. Here are some notable examples:

Compound NameStructureUnique Features
2-BromopyridineC6H6BrNLacks the ethyl group; primarily used in synthesis.
3-(Bromomethyl)pyridineC6H6BrNBromine at the 3-position; different reactivity profile.
4-BromopyridineC6H6BrNBromine at the 4-position; utilized in drug development.
2-(Chloroethyl)pyridineC7H8ClNChlorine instead of bromine; differing reactivity and applications.
2-(Iodoethyl)pyridineC7H8INIodine substitution; greater reactivity due to weaker bond strength.

Uniqueness of 2-(1-Bromoethyl)pyridine

The unique positioning of the bromoethyl group at the 2-position of the pyridine ring distinguishes it from other halogenated pyridines. This specific structure enables selective reactivity patterns that are advantageous in organic synthesis and medicinal chemistry applications.

XLogP3

1.8

Dates

Modify: 2023-08-16

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